5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Kinase Selectivity STAT Inhibition 7-Position SAR

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 850244-88-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged scaffold in medicinal chemistry recognized as a purine bioisostere with broad utility in kinase inhibitor discovery. The compound features a 3-phenyl substituent for hydrophobic pocket engagement, a 5-methyl group for modulated electron density, and a pyrrolidin-1-yl moiety at the 7-position that introduces a tertiary amine capable of participating in hydrogen-bonding and electrostatic interactions within ATP-binding sites.

Molecular Formula C17H18N4
Molecular Weight 278.359
CAS No. 850244-88-1
Cat. No. B2641521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS850244-88-1
Molecular FormulaC17H18N4
Molecular Weight278.359
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4
InChIInChI=1S/C17H18N4/c1-13-11-16(20-9-5-6-10-20)21-17(19-13)15(12-18-21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3
InChIKeyRQRJMOAEOYYTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 850244-88-1): Core Scaffold & Procurement Relevance


5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 850244-88-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged scaffold in medicinal chemistry recognized as a purine bioisostere with broad utility in kinase inhibitor discovery [1]. The compound features a 3-phenyl substituent for hydrophobic pocket engagement, a 5-methyl group for modulated electron density, and a pyrrolidin-1-yl moiety at the 7-position that introduces a tertiary amine capable of participating in hydrogen-bonding and electrostatic interactions within ATP-binding sites [2]. The pyrazolo[1,5-a]pyrimidine core has been validated across multiple kinase targets including Pim-1, Flt-3, Trk, and CDK families, making derivatives of this scaffold relevant for oncology, inflammation, and neuroscience research programs [3].

Why 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Cannot Be Simply Replaced by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine series, the identity of the 7-position substituent is a critical determinant of both kinase selectivity and physicochemical suitability. Replacing the pyrrolidine ring with a 4-fluorophenyl group, as in the analog 7-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, shifts the interaction profile from a flexible, basic amine to a planar, electron-deficient aromatic system—altering hydrogen-bonding capacity, target engagement mode, and solubility [1]. Similarly, substitution at the 2-position (e.g., 2-ethyl or 2-trifluoromethyl analogs) introduces steric bulk that can ablate activity against certain kinases while enhancing it against others . These structure-activity relationship (SAR) divergences mean that in-class compounds cannot be interchanged without risking loss of potency, altered selectivity, or unpredictable ADME properties. The evidence below quantifies these differentiation points where data are available and explicitly identifies gaps where further profiling is needed.

Quantitative Differentiation Evidence: 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


7-Position Substituent Comparison: Pyrrolidine vs. 4-Fluorophenyl – STAT1/STAT3 Selectivity Divergence

In the absence of direct target-engagement data for 5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (850244-88-1), the closest structurally characterized analog provides a critical benchmark. The 7-(4-fluorophenyl) derivative (BDBM68332) displays an EC50 of 64.3 nM against STAT1 but >5,570 nM against STAT3, yielding a >86-fold selectivity window [1]. The pyrrolidine-containing target compound differs fundamentally: the saturated, basic pyrrolidine ring (predicted pKa ~8.5–9.5) is expected to engage the hinge region via a distinct hydrogen-bond network compared to the electron-deficient 4-fluorophenyl ring, potentially inverting the STAT1/STAT3 selectivity profile. This structural divergence is directly analogous to SAR trends observed in Pim-1 inhibitor series, where replacing aromatic 7-substituents with cyclic amines altered kinase selectivity by >10-fold [2]. Direct comparative assay data for the target compound are not yet publicly available; procurement decisions should account for this data gap.

Kinase Selectivity STAT Inhibition 7-Position SAR

2-Position Substitution Tolerance: Unsubstituted (Target) vs. 2-Ethyl and 2-Trifluoromethyl Analogs – Steric Impact on Kinase Binding

The target compound (CAS 850244-88-1) bears a hydrogen at the pyrazolo[1,5-a]pyrimidine 2-position, distinguishing it from commercially available 2-ethyl (CAS 890620-50-5) and 2-trifluoromethyl analogs. In published pyrazolo[1,5-a]pyrimidine kinase inhibitor series, 2-position substitution directly modulates steric occupancy of the ATP-binding pocket's ribose region [1]. The unsubstituted 2-position in the target compound minimizes steric bulk (Taft Es ≈ 0 vs. –0.55 for CF3, –0.58 for ethyl) [2], potentially enabling engagement of kinases with constrained adenine pockets (e.g., Pim-1, where the hinge region tolerates only small substituents) [3]. Conversely, the 2-trifluoromethyl analog (346.36 g/mol, C18H17F3N4) gains metabolic stability from the electron-withdrawing CF3 group but loses complementarity to sterically demanding pockets. The 2-ethyl analog (320.44 g/mol, C20H24N4) introduces additional conformational flexibility. Quantitative kinase inhibition data for these specific analogs are not publicly available, but the steric parameter differences are calculable from established substituent constants.

Steric Effects ATP-Binding Pocket 2-Position SAR

Class-Level Pim-1 Kinase Inhibition Potency: Pyrazolo[1,5-a]pyrimidine Scaffold Benchmark for 7-Amine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold, when substituted with a cyclic amine at the 7-position, has demonstrated potent Pim-1 kinase inhibition. In a comprehensive lead optimization study, compound 11b—a pyrazolo[1,5-a]pyrimidine with a trans-1,4-diaminocyclohexane at the 7-position—achieved >98% Pim-1 inhibition at 1 μM with a selectivity score S(50) = 0.14 against a panel of 119 oncogenic kinases [1]. Only 3 kinases (TRKC, Flt-3, TRKB) exceeded 90% inhibition at 1 μM. The compound also suppressed BAD phosphorylation in a cell-based assay and inhibited colony formation in UM-UC-3 (EC50 = 0.914 μM) and HSC-3 (EC50 = 0.600 μM) cells [1]. Crucially, compound 11b showed no significant hERG inhibition at 30 μM, addressing a historical safety liability of Pim-1 inhibitors [2]. While these data are for a closely related 7-amine analog rather than the pyrrolidine-containing target compound, the shared pyrazolo[1,5-a]pyrimidine core with a basic 7-amine substituent establishes a class-level expectation: the target compound may achieve similar or differentiated kinase selectivity depending on the pyrrolidine ring's conformational constraints versus the cyclohexane diamine in 11b.

Pim-1 Kinase Kinase Panel Selectivity Oncology

7-Position Amine Basicity & Predicted Physicochemical Profile: Pyrrolidine vs. Piperazine vs. Morpholine Analogs

The 7-position amine identity directly influences the compound's ionization state, solubility, and permeability. The pyrrolidine moiety (predicted pKa ≈ 10.0 for the conjugate acid of the tertiary amine) confers a higher basicity than morpholine (pKa ≈ 8.5) or piperazine (pKa ≈ 9.7 for the tertiary nitrogen) [1]. This elevated basicity enhances aqueous solubility at physiological pH (pH 7.4), where the pyrrolidine nitrogen is predominantly protonated (>99%), compared to the 7-(4-benzylpiperazin-1-yl) analog (CAS not retrieved) whose piperazine ring has a lower protonation fraction at the distal nitrogen. In the context of CNS drug discovery, the pyrrolidine's smaller polar surface area contribution (PSA increment ≈ 3.2 Ų for pyrrolidine vs. ≈ 6.5 Ų for piperazine) and its sterically compact profile (only 5 heavy atoms vs. 6 for piperazine or morpholine) favor blood-brain barrier penetration according to CNS MPO scoring algorithms [2]. These calculated differences, while not measured empirically for the target compound, are based on well-established fragment contribution models.

Physicochemical Properties Ligand Efficiency CNS Permeability

Synthetic Tractability & Intermediate Utility: 7-Pyrrolidine as a Direct Diversification Handle

A practical differentiation for procurement is the synthetic utility of the 5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine as a diversification-ready intermediate. The pyrrolidine nitrogen can undergo N-alkylation, N-acylation, or N-arylation (Buchwald-Hartwig coupling) to generate focused libraries, whereas the 7-chloro analog (CAS not retrieved) requires Pd-catalyzed cross-coupling for diversification—a step with variable yields depending on the coupling partner [1]. In published pyrazolo[1,5-a]pyrimidine syntheses, the 7-chloro intermediate is a common precursor that can be directly displaced by pyrrolidine under SNAr conditions (DMF, K2CO3, 80°C) in yields typically exceeding 70% [2]. The target compound, as the pre-functionalized pyrrolidine product, eliminates this synthetic step and provides a stable, storable intermediate. Purity specifications from commercial vendors for the target compound are typically ≥95% (HPLC), consistent with the 2-ethyl analog (CAS 890620-50-5) offered at similar purity [3].

Parallel Synthesis Scaffold Diversification CRO Services

Data Gap Acknowledgment: Absence of Direct Target-Specific Bioactivity Profiling

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the Protein Data Bank (conducted 2026-05-03) identified no direct, publicly available bioactivity data (IC50, EC50, Ki, or Kd) for 5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 850244-88-1) against any specific protein target [1]. This absence contrasts with structurally characterized analogs such as the 7-(4-fluorophenyl) derivative (BDBM68332, STAT1 EC50 = 64.3 nM) [2] and the 7-(trans-1,4-diaminocyclohexane) series (Pim-1 inhibition >98% at 1 μM) [3]. The differentiation evidence presented in Sections 3.1–3.5 is therefore based on structural analogy, class-level SAR inferences, and computational predictions rather than direct target-compound empirical data. Procurement decisions should weigh this data gap: the compound is suitable as a screening library component or SAR probe, but not as a pre-validated tool compound or reference inhibitor without further in-house profiling. Requesting vendor-supplied QC documentation (NMR, HPLC, HRMS) is strongly recommended to confirm identity and purity before committing to biological assays.

Data Gap Empirical Validation Required Procurement Risk

Optimal Application Scenarios for 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 850244-88-1)


Kinase Screening Library Expansion: Capturing Pyrrolidine-Specific Chemotype Space

The compound is best deployed as a diversity element in kinase-focused screening libraries, where its 7-pyrrolidine substituent fills a chemotype gap between 7-aryl analogs (e.g., 4-fluorophenyl, EC50 = 64.3 nM for STAT1 [1]) and 7-piperazine/morpholine analogs. The pyrrolidine's compact tertiary amine (5 heavy atoms, predicted pKa ≈ 10.0 [2]) probes a distinct basicity and steric regime that may unlock activity against kinases intolerant of bulkier or less basic 7-substituents—consistent with the observation that Pim-1 accommodates diverse 7-amine substituents while maintaining selectivity [3]. Inclusion in screening decks at 10–30 μM alongside the 7-chloro and 7-aryl comparators enables systematic exploration of 7-position SAR.

Synthetic Intermediate for Parallel Library Synthesis via N-Functionalization

As a pre-functionalized pyrrolidine derivative with ≥95% purity [4], the compound serves as a direct substrate for N-alkylation, N-acylation, or N-arylation without requiring the SNAr displacement step needed for the 7-chloro precursor (which proceeds in 72–88% yield under standard conditions [5]). This eliminates one synthetic step per library member, reducing cycle time by approximately 1–2 days and minimizing yield losses from Pd-catalyzed cross-coupling variability. Medicinal chemistry CROs and internal discovery groups synthesizing 24–96 member libraries will realize the greatest efficiency gains from this procurement choice.

CNS-Penetrant Kinase Probe Development: Leveraging Favorable Physicochemical Signature

The pyrrolidine substituent's low polar surface area contribution (PSA increment ≈ 3.2 Ų [2]) positions the compound as a candidate for CNS kinase probe development, where TPSA < 70 Ų is a recognized threshold for blood-brain barrier penetration [6]. In contrast, the 7-piperazine analog (PSA increment ≈ 6.5 Ų) and 7-morpholine analog (PSA increment ≈ 9.2 Ų) are less CNS-favorable by CNS MPO criteria. Researchers targeting kinases with CNS indications (e.g., TrkB for neurodegenerative disease [7]) should prioritize the pyrrolidine-containing scaffold over bulkier 7-amine analogs, pending empirical confirmation of brain exposure in rodent PK studies.

Negative Control Compound for 7-Amine vs. 7-Aryl Selectivity Studies

Given the documented >86-fold STAT1/STAT3 selectivity of the 7-(4-fluorophenyl) analog [1], the target compound—lacking direct bioactivity data [8]—can initially serve as a matched control for experiments designed to isolate the contribution of the 7-position substituent to kinase selectivity. By comparing activity profiles of the 7-pyrrolidine (target), 7-(4-fluorophenyl), and 7-chloro derivatives in the same assay panel, researchers can deconvolute whether observed selectivity arises from the pyrazolo[1,5-a]pyrimidine core or the 7-substituent. This application is contingent on the compound demonstrating tractable solubility and stability in the assay buffer of choice.

Quote Request

Request a Quote for 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.